B 30-Muramyl dipeptide

Description

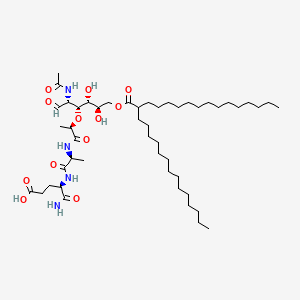

Structure

2D Structure

Properties

CAS No. |

66880-80-6 |

|---|---|

Molecular Formula |

C49H90N4O12 |

Molecular Weight |

927.3 g/mol |

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-(2-tetradecylhexadecanoyloxy)hexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C49H90N4O12/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-39(31-29-27-25-23-21-19-17-15-13-11-9-7-2)49(63)64-35-42(56)44(59)45(41(34-54)52-38(5)55)65-37(4)48(62)51-36(3)47(61)53-40(46(50)60)32-33-43(57)58/h34,36-37,39-42,44-45,56,59H,6-33,35H2,1-5H3,(H2,50,60)(H,51,62)(H,52,55)(H,53,61)(H,57,58)/t36-,37+,40+,41-,42+,44+,45+/m0/s1 |

InChI Key |

GMDKAFQKGCXHQQ-UQIULFSHSA-N |

SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O |

Other CAS No. |

66880-80-6 |

Synonyms |

(B30)-MDP 6-O-(2-tetradecyl-hexadecanoyl)-N-MDP 6-O-(2-tetradecylhexadecanoyl)-N-acetylmuramyl-L-alanyl-D-isoglutamine B 30-muramyl dipeptide B30-MDP |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of B 30 Muramyl Dipeptide

Chemical Synthesis Pathways for B 30-Muramyl Dipeptide

The synthesis of this compound (B30-MDP) and its parent compound, Muramyl dipeptide (MDP), is a complex process that can be approached through various chemical strategies. nih.gov These methods aim to construct the glycopeptide structure, which consists of an N-acetylmuramic acid (MurNAc) moiety linked to a dipeptide, L-alanyl-D-isoglutamine. wikipedia.org

Convergent Synthesis Strategies

Convergent synthesis is a prominent strategy for the preparation of MDP and its analogues. nih.gov This approach involves the independent synthesis of the key structural units—the carbohydrate (N-acetylmuramic acid derivative) and the dipeptide—which are then coupled together in a later step. jst.go.jpacs.org This method offers advantages in terms of efficiency and the ability to produce a variety of analogues by combining different pre-synthesized fragments. jst.go.jp

A common convergent pathway involves the synthesis of a protected N-acetylmuramic acid derivative and a protected dipeptide ester, such as L-alanyl-D-isoglutamine benzyl (B1604629) ester. These two fragments are then joined using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxy-7-azabenzotriazole (HOAt). jst.go.jpacs.org Following the coupling reaction, deprotection steps are carried out to yield the final MDP analogue. nih.gov

Four analogues of MDP were prepared through a convergent strategy that involved the synthesis of two distinct carbohydrate fragments, which were then coupled with the dipeptide. jst.go.jpacs.org This highlights the flexibility of the convergent approach in generating a library of related compounds for structure-activity relationship studies.

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful and efficient method for the preparation of MDP derivatives. google.com This technique allows for the construction of a diverse library of compounds by attaching the initial building block to a solid support and then sequentially adding other components. google.comresearchgate.net

One notable solid-phase method is the multipin method, which has been successfully employed for the synthesis of various MDP derivatives. google.com This approach enables the parallel synthesis of multiple compounds, facilitating the rapid exploration of structural modifications such as acylation, reductive alkylation, and the formation of sulfonamides and ureas. google.com Another advanced solid-phase strategy utilizes the JandaJel™ Wang resin for the synthesis of complex peptidoglycan fragments, including an octasaccharide with dipeptides. nih.gov This method demonstrates the capability of solid-phase synthesis to construct large and complex glycopeptide structures. nih.gov

A library of desmuramylpeptides, where the N-acetylmuramyl moiety is replaced by different aryl groups, was synthesized using a solid-phase strategy to evaluate their adjuvant activities. researchgate.net

Enzymatic Synthesis Considerations

While chemical synthesis is the predominant method for producing B30-MDP and its analogues, chemoenzymatic approaches have been explored for the synthesis of the core muramyl peptide structure and its precursors. nih.govnih.gov These methods leverage the high specificity of enzymes to achieve certain transformations that can be challenging to accomplish through purely chemical means.

Research has focused on the chemoenzymatic synthesis of uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-NAM) and its derivatives, which are key intermediates in bacterial peptidoglycan biosynthesis. nih.gov Enzymes involved in the bacterial cell wall recycling pathway, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1-phosphate uridylyl transferase (MurU), have been utilized for this purpose. nih.gov These enzymes have shown a degree of promiscuity, allowing for the synthesis of UDP-NAM derivatives with modifications at various positions on the sugar. nih.gov

However, the direct enzymatic synthesis of B30-Muramyl dipeptide itself has not been extensively reported. The subsequent steps, including the coupling of the modified NAM to the dipeptide and the specific lipidation at the C6 position to introduce the 2-tetradecylhexadecanoyl group, are typically achieved through chemical synthesis. Therefore, current enzymatic considerations are primarily focused on the generation of modified precursors rather than the complete synthesis of the final lipophilic B30-MDP molecule.

Derivatization Techniques for this compound Analogues

The modification of the basic muramyl dipeptide structure is a key strategy to enhance its biological activities and pharmacokinetic properties. B30-MDP is itself a derivative where a lipophilic group has been added. wikipedia.org

N-Acetylation Modifications

Modifications at the N-acetyl group of the muramic acid moiety represent a significant area of derivatization. Structure-activity relationship studies have shown that alterations at this position can influence the biological activity of the resulting analogues. For instance, replacing the N-acetyl group with other N-acyl groups has been explored.

A library of compounds with modifications at the C2 position of the MDP scaffold was generated, where the N-acetyl group was varied. These studies revealed that while some N-acylation can lead to potent stimulators, long N-acyl chains at this position may not be well-tolerated. In another approach, the N-acetyl group was replaced with an azido (B1232118) functionality, demonstrating the potential for bio-isosteric replacements at this position.

Lipidation Strategies for Enhanced Cellular Interaction

Lipidation is a crucial derivatization technique for muramyl dipeptide analogues, aimed at enhancing their interaction with cell membranes and improving their delivery into immune cells. B30-Muramyl dipeptide is a prime example of this strategy, featuring a 2-tetradecylhexadecanoyl group attached to the 6-hydroxyl position of the N-acetylmuramic acid. wikipedia.org

This lipophilic modification significantly enhances the molecule's ability to be incorporated into lipid-based delivery systems like liposomes. The introduction of fatty acids or phospholipids (B1166683) to the muramyl peptide is a common approach. For instance, the attachment of a stearoyl group to desmuramylpeptides has been shown to improve their in vivo adjuvant activity.

Various lipophilic substituents have been introduced into MDP analogues, which has been shown to increase their adjuvant activity and facilitate their incorporation into lipid nanoparticles. The synthesis of 6-O-acyl derivatives of MDP, where the muramyl moiety is conjugated with different lipophilic molecules, has been a successful strategy. B30-MDP, with its synthetic high-molecular-weight fatty acid, was designed to achieve stronger antitumor immunity compared to derivatives with natural mycolic acids.

| Modification Strategy | Key Findings |

| Convergent Synthesis | Allows for efficient and flexible production of analogues by combining pre-synthesized carbohydrate and peptide fragments. jst.go.jpacs.org |

| Solid-Phase Synthesis | Enables the rapid generation of diverse libraries of MDP derivatives for structure-activity studies. google.comresearchgate.net |

| N-Acetylation Modification | Alterations at the N-acetyl position can modulate biological activity, with some N-acyl substitutions enhancing potency. |

| Lipidation | The addition of lipophilic moieties, as in B30-MDP, enhances cellular interaction and adjuvant properties. |

Peptide Chain Elongation and Side Chain Substitutions

The dipeptide moiety of muramyl dipeptide, L-alanyl-D-isoglutamine, is a critical determinant of its biological activity, and its modification has been a significant area of research. The stereospecificity of this dipeptide is paramount; maintaining the L-D configuration is crucial, as isomers like the L-L or D-D configurations typically result in a dramatic loss of activity. rsc.orgsci-hub.se

Substitutions for the L-alanine residue are permissible to a certain extent. For instance, replacing L-alanine with other L-amino acids such as L-valine or L-serine can yield analogues with comparable activity. sci-hub.se The substitution with L-threonine has also been explored. nih.gov However, replacing L-alanine with D-alanine significantly diminishes biological efficacy. sci-hub.se

Chain elongation at the C-terminus of the D-isoglutamine residue is another strategy employed to modify the peptide structure. Mimicking the peptidoglycan structures found in certain bacteria, elongation with amino acids like L-lysine can produce active analogues. nih.gov For example, the derivative MDP-Lys(L18), which incorporates a lipophilic stearoyl chain on the lysine, has been synthesized and studied. nih.govnih.gov The functionalization of the D-glutamic acid carboxyl groups is also a key area of modification. While the α-amide is not considered essential, modifications at the γ-carboxyl group can influence activity. sci-hub.se

| Modification Type | Example Substituent/Elongation | Reported Effect on Activity | Reference |

| L-Alanine Substitution | L-Serine | Comparable activity to parent compound. | sci-hub.se |

| L-Valine | Comparable activity to parent compound. | sci-hub.se | |

| L-Threonine | Can decouple pyrogenicity from adjuvanticity. | nih.gov | |

| D-Alanine | Dramatically decreased activity. | sci-hub.se | |

| D-Isoglutamine Elongation | L-Lysine | Retains immunostimulatory effect. | nih.gov |

| N⁶-stearoyl-L-lysine | Creates lipophilic analogues like MDP-Lys(L18). | nih.gov |

Glycosylation Modifications

Modifications to the carbohydrate portion of muramyl dipeptide, specifically at the N-acetyl group of the muramic acid, offer another avenue for structural variation. A key modification in this regard is the conversion of the N-acetyl group to an N-glycolyl group.

The resulting N-glycolyl muramyl dipeptide has been shown to be a more potent activator of the NOD2 receptor than its N-acetylated counterpart. science.gov This is a naturally occurring modification in mycobacteria and related Actinomycetes. science.gov The synthesis of N-glycolyl MDP has been achieved through various routes, enabling further investigation into its enhanced biological activity. science.gov

Furthermore, the synthesis of disaccharide-containing derivatives, such as N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP), represents another significant glycosylation modification. GMDP itself is a potent immunomodulator. mostwiedzy.pl The synthesis of these more complex structures allows for the exploration of how larger glycan moieties influence the molecule's interaction with its biological targets. rsc.org

| Modification Type | Resulting Compound | Key Finding | Reference |

| N-Acyl Group Modification | N-Glycolyl Muramyl Dipeptide | More potent NOD2 activator than N-acetyl MDP. | science.gov |

| Glycan Chain Elongation | Glucosaminylmuramyl dipeptide (GMDP) | A disaccharide derivative with potent immunomodulatory activity. | mostwiedzy.pl |

Advanced Purification and Characterization Methodologies (Excluding Basic Compound Identification)

The synthesis of B30-Muramyl dipeptide and its analogues necessitates robust methods for their purification and detailed structural confirmation, ensuring the homogeneity and correct chemical identity of the final products.

Chromatographic Purification Techniques

Given the lipophilic nature of B30-Muramyl dipeptide, conferred by its 2-tetradecyl-hexadecanoyl chain, chromatographic techniques are essential for its purification. nih.gov High-Performance Liquid Chromatography (HPLC) is a frequently employed method. muni.cz Specifically, reverse-phase HPLC (RP-HPLC) using columns like C18 is effective for separating lipophilic MDP analogues from reaction mixtures and impurities. muni.cz The purification process often involves gradient elution, for example, using a linear gradient of methanol (B129727) in water, to achieve high purity of the final lyophilized product. muni.cz

For synthetic intermediates and some final products, silica (B1680970) gel column chromatography is also a standard purification technique. nih.govnih.gov The choice of solvent system (e.g., dichloromethane/ethyl acetate) is tailored to the polarity of the specific compound being isolated. nih.gov

Spectroscopic Confirmation of Synthesized Products

The definitive structural elucidation of synthesized B30-Muramyl dipeptide analogues relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process. nih.govnih.gov

NMR Spectroscopy : Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to confirm the covalent structure of the synthesized molecules. nih.govnih.gov These techniques provide detailed information about the chemical environment of each atom, confirming the presence of the sugar, peptide, and lipid moieties and their correct connectivity.

Mass Spectrometry : MS is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. nih.govnih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecule, which should match the calculated value for the expected structure. nih.gov

Molecular Mechanisms of B 30 Muramyl Dipeptide Action

Downstream Signaling Cascades and Adaptor Protein Recruitment

Following the conformational changes induced by MDP binding, NOD2 initiates a well-defined downstream signaling pathway that is crucial for the activation of transcriptional programs leading to an inflammatory response.

The activated and oligomerized NOD2 recruits the serine-threonine kinase, Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK. invivogen.comnih.govtheadl.com This recruitment occurs through a homophilic interaction between the CARD domains of NOD2 and the CARD domain of RIP2. invivogen.comnih.gov Upon association with NOD2, RIP2 is activated. invivogen.comnih.gov The kinase activity of RIP2 is essential for two key functions: it stabilizes the activated enzyme, preventing its rapid degradation, and it propagates the downstream signal. nih.govtheadl.com Inhibition of RIP2's kinase activity leads to a drastic reduction in its protein levels and blocks MDP-stimulated signaling. nih.govnih.gov

A primary outcome of RIP2 activation is the engagement of the nuclear factor-kappa B (NF-κB) signaling pathway. invivogen.comnih.govnih.gov Activated RIP2 mediates the poly-ubiquitination of the NF-κB essential modulator (NEMO), also known as IKKγ. invivogen.comnih.gov This event is a critical step that leads to the activation of the IκB kinase (IKK) complex, which includes IKKα and IKKβ. nih.gov The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for dissociation from the NF-κB complex. nih.gov Once liberated, NF-κB, typically a heterodimer of p50 and p65 subunits, translocates into the nucleus. nih.govnih.gov Inside the nucleus, NF-κB acts as a transcription factor, promoting the expression of a wide array of genes, including those for pro-inflammatory cytokines like IL-8. nih.govnih.gov

| Step | Molecule/Complex | Action | Outcome | Source(s) |

| 1 | Activated NOD2/RIP2 Complex | Recruits E3 ubiquitin ligases | --- | invivogen.comnih.gov |

| 2 | NEMO (IKKγ) | Undergoes poly-ubiquitination | Activation of the IKK complex | invivogen.comnih.gov |

| 3 | IKK Complex | Phosphorylates IκB | IκB dissociates from NF-κB | nih.gov |

| 4 | NF-κB (p50/p65) | Translocates to the nucleus | Binds to DNA and promotes gene transcription | nih.govnih.govnih.gov |

MAPK Pathway Activation (ERK, JNK, p38)

The binding of muramyl dipeptide to NOD2 is a critical first step that leads to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov Upon recognition of its ligand, NOD2 undergoes a conformational change and oligomerizes, recruiting the serine/threonine kinase RIP2 (also known as RICK). invivogen.com This interaction is mediated by their respective caspase recruitment domains (CARDs). nih.gov

Once activated, RIP2 kinase plays a pivotal role in phosphorylating and activating downstream targets. It recruits and poly-ubiquitinates other signaling molecules, including NEMO/IKKγ, which is essential for NF-κB activation, and TAK1. invivogen.com The recruitment of TAK1 is a key juncture leading to the activation of the MAPK cascades. invivogen.com MAPKs are a family of serine/threonine kinases that relay extracellular signals to intracellular targets to regulate a wide array of cellular processes. The three major, well-characterized MAPK families activated downstream of MDP-NOD2 signaling are:

ERK (Extracellular signal-regulated kinases): Generally associated with cell proliferation and differentiation in response to growth factors. nih.gov

JNK (c-Jun N-terminal kinases): Primarily activated by stress stimuli, such as inflammatory cytokines and environmental stresses. nih.govnih.gov

p38 MAPKs: Also responsive to stress stimuli and play a prominent role in inflammation. nih.govnih.gov

Activation of these MAPK pathways involves a three-tiered kinase module, where a MAPKKK (like TAK1) phosphorylates and activates a MAPKK, which in turn dually phosphorylates and activates the specific MAPK (ERK, JNK, or p38). nih.gov This signaling ultimately leads to the phosphorylation of various transcription factors and other proteins, driving the expression of genes involved in the immune response. nih.govnih.gov

Table 1: Research Findings on MAPK Pathway Activation by Muramyl Dipeptide

| Pathway Component | Role in MDP Signaling | Key Research Finding |

|---|---|---|

| NOD2 | Direct receptor for MDP. invivogen.com | Ligand binding causes oligomerization and recruitment of RIP2 kinase. invivogen.com |

| RIP2 (RICK) | Key downstream kinase. | Mediates ubiquitination of NEMO and recruits TAK1, leading to MAPK and NF-κB activation. invivogen.com |

| TAK1 | MAPKKK. | Activated by RIP2, it phosphorylates and activates the downstream MAPKKs for the JNK and p38 pathways. invivogen.com |

| ERK, JNK, p38 | Final kinases in the cascade. | Activated downstream of NOD2 stimulation, they regulate gene expression for inflammatory responses. nih.govnih.gov |

Synergistic Interactions with Toll-Like Receptor (TLR) Pathways

The immune response to B 30-Muramyl dipeptide is not isolated; it exhibits significant crosstalk and synergy with pathways activated by other microbial components, particularly through Toll-Like Receptors (TLRs). TLRs are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) on the cell surface or within endosomes. nih.gov

Research shows that co-stimulation of cells with MDP and various TLR ligands results in a synergistic, or enhanced, inflammatory response. For instance, while MDP alone can be a weak inducer of certain cytokines like TNF-alpha and Interleukin-1β, it substantially upregulates the secretion of these cytokines when cells are simultaneously stimulated with TLR ligands. nih.gov This synergy has been observed with ligands for TLR2, TLR4 (such as lipopolysaccharide), and TLR9. nih.gov This suggests that the innate immune system integrates signals from both the cytosolic NOD2 pathway and the membrane-bound TLR pathways to mount a robust and coordinated defense.

This crosstalk is crucial for an effective immune response, and defects in this interaction are implicated in disease. In some patients with Crohn's disease who have mutations in the NOD2 gene, this synergistic upregulation of cytokines in response to MDP and TLR ligands is abolished. nih.gov This highlights a failure in the early priming signal that is normally provided by the integration of these two pathways. nih.gov Interestingly, under certain conditions, MDP activation of NOD2 has also been shown to negatively regulate and downregulate multiple TLR responses, suggesting a complex regulatory role that can either enhance or dampen inflammation depending on the context. nih.gov

Inflammasome Activation Mechanisms

Beyond the MAPK and NF-κB pathways, muramyl dipeptide is a potent activator of the inflammasome, a multi-protein cytosolic complex responsible for processing pro-inflammatory cytokines. wikipedia.org

NLRP3 Inflammasome Priming (Non-Pyroptosis Focus)

Canonical activation of the NLRP3 inflammasome is a two-step process, and MDP plays a critical role in the first step, known as priming. nih.gov The priming step is essential as it prepares the cell for inflammasome assembly by upregulating the expression of key components that are otherwise present at low levels. nih.gov

Stimulation by MDP, through the NOD2-RIP2-NF-κB signaling axis, leads to the increased transcription of the NLRP3 gene itself. nih.gov This results in a higher cellular concentration of the NLRP3 protein, making it available for subsequent activation. nih.gov This priming step also involves post-translational modifications that "license" the NLRP3 protein, allowing it to adopt the correct conformation for assembly. nih.gov Notably, efficient priming and induction of NLRP3 protein synthesis by TLR ligands have been shown to be dependent on the MyD88 adaptor protein, further underscoring the collaborative relationship between NOD-like receptor and Toll-like receptor signaling pathways. nih.gov

Role in Caspase-1 Activation (Non-Pyroptosis Focus)

Following the priming step, muramyl dipeptide can also act as the second signal that triggers the assembly and activation of the NLRP3 inflammasome. wikipedia.org Once the cellular pool of NLRP3 protein has been increased, its activation by MDP facilitates the recruitment of an adaptor protein called ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the self-oligomerization of NLRP3 and the formation of the complete inflammasome complex. nih.gov

A primary function of this assembled complex is to serve as a platform for the activation of pro-caspase-1. The inflammasome recruits multiple pro-caspase-1 molecules, bringing them into close proximity, which facilitates their auto-cleavage and activation into the mature enzyme, Caspase-1. nih.gov Active Caspase-1 is a critical inflammatory caspase that then cleaves the inactive precursors of key cytokines, pro-IL-1β and pro-IL-18, into their biologically active forms, which are then secreted from the cell to propagate the inflammatory response. nih.gov

Table 2: Research Findings on Inflammasome Activation by Muramyl Dipeptide

| Mechanism | Role of Muramyl Dipeptide | Key Research Finding |

|---|---|---|

| NLRP3 Priming | Induces the expression of the NLRP3 gene. nih.gov | The priming signal increases the cellular pool of NLRP3 protein, a prerequisite for inflammasome assembly. This induction can be dependent on MyD88 signaling. nih.govnih.gov |

| Inflammasome Assembly | Acts as an activator for the assembly of the NLRP3/NALP3 inflammasome complex. wikipedia.org | MDP binding to its receptor (NOD2) provides a signal that promotes the oligomerization of NLRP3 and recruitment of the ASC adaptor protein. nih.gov |

| Caspase-1 Activation | The assembled inflammasome serves as a platform for Caspase-1 activation. nih.gov | Chronic NOD2 stimulation by MDP leads to Caspase-1 activation, which is required for the processing of pro-inflammatory cytokines like IL-1β. nih.gov |

Other Putative Molecular Targets and Interactions

While the NOD2-MAPK and NLRP3 inflammasome pathways are the most well-documented mechanisms of action for muramyl dipeptide, research suggests potential interactions with other molecular players. One study reported that topical application of MDP led to a significant increase in Caspase-6 activity in conjunctival tissue. arvojournals.org Caspase-6 is known for its roles in apoptosis and has also been implicated in B-cell differentiation, suggesting a potential alternative signaling pathway for MDP's immunomodulatory effects in specific tissues. arvojournals.org Furthermore, the direct molecular interactions central to its primary pathway, such as the CARD-CARD binding between NOD2 and RIP2 (RICK) and the subsequent recruitment and ubiquitination of NEMO, represent other specific molecular interactions critical to its function. invivogen.comnih.gov

Cellular Immunomodulatory Responses to B 30 Muramyl Dipeptide

Impact on Antigen-Presenting Cells (APCs)

Dendritic cells (DCs), the most potent APCs, undergo significant maturation and activation upon stimulation with muramyl dipeptide analogues. nih.gov Treatment with these compounds triggers a marked upregulation of crucial surface molecules involved in T-cell activation. Specifically, there is an increased expression of the co-stimulatory molecules CD80 and CD86, along with the maturation marker CD83 and the signaling molecule CD40. nih.govresearchgate.net This phenotypic maturation is accompanied by the robust production of pro-inflammatory and T-cell-polarizing cytokines.

Key cytokines secreted by DCs upon stimulation include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and notably, IL-12. nih.govresearchgate.netnih.gov The production of IL-12 is particularly important as it is instrumental in directing the differentiation of naïve T-helper cells towards a Th1 phenotype. nih.gov While some studies indicate that MDP alone can induce these changes, its effects are often synergistically enhanced when combined with other signals, such as interferon-gamma (IFN-γ). researchgate.net

Table 1: Effects of Muramyl Dipeptide Analogues on Human Dendritic Cells

| Marker/Cytokine | Effect | Reference |

|---|---|---|

| Surface Molecules | ||

| CD80 | Upregulation | nih.gov |

| CD83 | Upregulation | nih.gov |

| CD86 | Upregulation | nih.gov |

| CD40 | Upregulation | nih.gov |

| Cytokine Production | ||

| TNF-α | Increased Production | nih.govresearchgate.net |

| IL-6 | Increased Production | nih.govresearchgate.net |

| IL-12 | Increased Production | nih.govresearchgate.netnih.gov |

| IL-10 | Increased Production | nih.gov |

B 30-MDP profoundly alters the morphology and function of macrophages. nih.gov In-vitro studies show that macrophages treated with B 30-MDP exhibit morphological changes, such as cell rounding and extensive surface ruffling, without affecting cell viability. nih.gov Functionally, this activation leads to a significant enhancement of effector capabilities. A key function, Fc receptor-mediated phagocytosis, is greatly enhanced by B 30-MDP, demonstrating an increased capacity to internalize foreign particles. nih.govebm-journal.org

Furthermore, stimulation with B 30-MDP and other MDP analogues primes macrophages towards a pro-inflammatory M1 phenotype. This is evidenced by the elevated production of signature M1 mediators, including TNF-α, IL-1, and IL-6. mdpi.comencyclopedia.pubamegroups.org The activation also leads to the generation of reactive oxygen species and nitric oxide (NO), critical components of the microbicidal activity of M1 macrophages. nih.govamegroups.orgresearchgate.net The increased expression of inducible nitric oxide synthase (iNOS) is a hallmark of this M1 polarization. researchgate.netresearchgate.net

Table 2: Effector Function Changes in Macrophages Stimulated by B 30-MDP

| Function/Mediator | Change | Reference |

|---|---|---|

| Phagocytosis | Greatly Enhanced | nih.gov |

| Chemiluminescence (Respiratory Burst) | Elevated Levels | nih.gov |

| IL-1 Production | Increased | encyclopedia.pub |

| IL-6 Production | Increased | amegroups.org |

| TNF-α Production | Increased | amegroups.org |

| Nitric Oxide (NO) Production | Increased | amegroups.org |

A primary consequence of APC activation by B 30-MDP is the significant enhancement of their ability to present antigens to T lymphocytes. This is a direct result of the changes induced in DCs and macrophages. The upregulation of Major Histocompatibility Complex (MHC) class II molecules on the APC surface allows for a greater density of peptide-MHC complexes to be displayed for T-cell recognition. amegroups.orgresearchgate.netnih.gov

Simultaneously, the increased expression of co-stimulatory molecules, particularly CD80 and CD86, provides the critical second signal required for the full activation of naïve T-cells. nih.govamegroups.org Without this co-stimulation, T-cells may become anergic or unresponsive. The enhanced capacity for antigen presentation has been functionally demonstrated in studies using a mixed lymphocyte reaction, where DCs treated with an MDP analogue induced a stronger proliferative response from allogeneic T-cells compared to untreated DCs. nih.gov

Modulation of Lymphocyte Subsets

The effects of B 30-Muramyl dipeptide on T and B lymphocytes are largely indirect, mediated by its primary action on APCs. By modulating the function of DCs and macrophages, B 30-MDP shapes the nature and magnitude of the subsequent adaptive lymphocyte response.

B 30-MDP does not typically activate T-cells directly. Instead, it creates an environment conducive to robust T-cell activation and differentiation through its effects on APCs. nih.govasm.org Activated APCs, armed with higher levels of MHC-II and co-stimulatory molecules, present antigens more effectively to T-helper cells. researchgate.netresearchgate.net

The specific cytokine milieu produced by the activated APCs plays a crucial role in directing T-cell differentiation. For instance, the production of IL-12 by B 30-MDP-stimulated DCs is a powerful polarizing signal for the development of Th1 cells. nih.govnih.gov Th1 cells are critical for cell-mediated immunity against intracellular pathogens. Furthermore, some studies indicate that under certain conditions, MDP-stimulated DCs can also promote the development of Th17 cells, which are involved in mucosal immunity and inflammation. nih.govnih.gov This indirect modulation allows B 30-MDP to act as a potent adjuvant, shaping the T-cell response to a co-administered antigen.

The adjuvant properties of B 30-MDP are clearly demonstrated by its ability to indirectly enhance B-cell activation and antibody production. mdpi.comfrontiersin.org When administered with an antigen, B 30-MDP leads to a significantly stronger antibody response compared to the antigen alone. frontiersin.orgnih.gov For example, its inclusion in an influenza vaccine was shown to induce a 16-fold stronger antibody response. frontiersin.org

This enhancement is an indirect consequence of improved T-cell help, which is itself a result of superior APC activation. frontierspartnerships.org Activated T-helper cells provide essential signals to B-cells that have recognized the same antigen, promoting B-cell proliferation, differentiation into antibody-secreting plasma cells, and immunoglobulin class switching. Studies have shown that immunization with antigens plus B 30-MDP elevates the levels of specific antibody isotypes, such as IgG1 and IgM. mdpi.comencyclopedia.pubnih.gov While some research suggests MDP might have a direct co-mitogenic effect on B-cells, its primary role as a vaccine adjuvant is mediated through the APC-T cell axis. nih.gov

Cytokine and Chemokine Secretion Profiles

The interaction of B30-MDP with immune cells, particularly monocytes and macrophages, initiates a signaling cascade that results in the expression and secretion of a wide array of cytokines and chemokines. frontiersin.orgmdpi.com These molecules are critical for orchestrating the innate and adaptive immune responses.

A hallmark of the cellular response to muramyl dipeptides, including B30-MDP, is the robust induction of pro-inflammatory cytokines. Upon recognition of MDP by NOD2, a signaling pathway is activated, leading to the transcription of genes encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). uzh.chnih.gov

Studies have demonstrated that stimulation of human peripheral blood mononuclear cells (PBMCs) and monocytes with MDP results in the significant production of TNF-α, IL-1β, and IL-6. frontiersin.orgnih.govnih.gov For instance, after just two hours of exposure to an MDP analog, an increase in the levels of TNF, IL-1β, and IL-6 was recorded in human monocytes. frontiersin.org This rapid response highlights the role of MDP in initiating an immediate inflammatory reaction. The production of these cytokines is crucial for the recruitment and activation of other immune cells to the site of infection or inflammation. mdpi.com

The signaling pathways leading to the production of these cytokines are complex and involve the activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. nih.govnih.gov In some cellular contexts, the production of IL-1β is dependent on the formation of a protein complex called the inflammasome, which can be induced by MDP. nih.govpnas.org

Table 1: Pro-inflammatory Cytokine Induction by Muramyl Dipeptide (MDP) Analogs

| Cell Type | MDP Analog | Induced Cytokines | Key Findings | Reference |

|---|---|---|---|---|

| Human Monocytes | Muramyl dipeptide (MDP) | TNF-α, IL-1β, IL-6 | Increased levels of cytokines were observed after 2 hours of stimulation. | frontiersin.org |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Muramyl dipeptide (MDP) | TNF-α, IL-6, IL-8 | Reduced levels of these cytokines were observed in PBMCs from Crohn's disease patients with a specific NOD2 mutation. | nih.gov |

| Human Monocyte-Derived Macrophages (MDM) | Muramyl dipeptide (MDP) | TNF-α, IL-6, IL-8 | JNK, ERK, and p38 MAPKs were found to mediate the induction of these cytokines. | nih.gov |

| Bovine Mammary Epithelial Cells | Muramyl dipeptide (MDP) | IL-1β, IL-6 | MDP synergized with lipoteichoic acid (LTA) to induce these cytokines. | nih.gov |

In addition to pro-inflammatory cytokines, B30-MDP stimulation also leads to the production of various chemokines, which are critical for directing the migration of immune cells. Key chemokines induced by MDP include CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) and CXCL10 (also known as Interferon-gamma-inducible protein 10 or IP-10).

Studies have shown that MDP can induce the secretion of CCL2 from peripheral blood mononuclear cells (PBMCs). acs.org CCL2 is a potent chemoattractant for monocytes, memory T lymphocytes, and natural killer (NK) cells, playing a crucial role in the recruitment of these cells to sites of inflammation.

The induction of CXCL10 by MDP has also been reported, particularly in synergy with other signals like interferon-gamma (IFN-γ). aai.org In vitro studies have demonstrated that while MDP alone induces low levels of CXCL10 in bone marrow-derived macrophages and dendritic cells, it significantly enhances CXCL10 expression when combined with IFN-γ. aai.org This synergy is dependent on NOD2. aai.org CXCL10 is a key chemokine that attracts T helper 1 (Th1) lymphocytes, cytotoxic T lymphocytes, and NK cells, all of which are important for cell-mediated immunity. nih.govplos.org In some contexts, however, pre-stimulation with MDP can lead to reduced chemokine production, including CXCL10, upon subsequent stimulation with Toll-like receptor (TLR) ligands. google.com

The immune response to B30-MDP is not solely pro-inflammatory; it also involves the modulation of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). IL-10 is a critical regulatory cytokine that helps to control and resolve inflammation, thereby preventing excessive tissue damage.

The role of MDP in IL-10 production can be complex and context-dependent. Some studies have shown that MDP can induce the production of IL-10 in human dendritic cells. mdpi.com However, in other settings, particularly in individuals with certain mutations in the NOD2 gene, the ability of MDP to induce IL-10 is impaired. nih.gov This impaired IL-10 production in response to MDP has been linked to the pathogenesis of Crohn's disease. nih.gov Furthermore, the interplay between different signaling pathways can influence IL-10 secretion. For example, while MAPKs are involved in the production of pro-inflammatory cytokines, they also regulate the secretion of anti-inflammatory mediators like IL-10. nih.gov

Type I interferons (IFN-α/β) are a family of cytokines with potent antiviral and immunomodulatory activities. The recognition of MDP by NOD2 can lead to the activation of type I interferon responses. This occurs through a signaling pathway that involves the adaptor protein TBK1 and the transcription factor IRF5. mdpi.com

The activation of NOD2 by MDP has been shown to be a requirement for adaptive immunity to certain viral infections. frontiersin.org In macrophages and dendritic cells, the simultaneous stimulation with MDP and agonists for Toll-like receptors (TLRs) like TLR4 and TLR9 can lead to a significant increase in the synthesis of IFN-α and IFN-β. mdpi.com This synergistic interaction highlights the ability of the innate immune system to integrate signals from different microbial components to mount a robust antiviral response. However, the role of NOD2 in antiviral defense can be complex and may vary depending on the specific virus. nih.gov

Cellular Proliferation and Survival Modulation (Non-Toxicology Focus)

Beyond its role in cytokine and chemokine secretion, B30-MDP can also influence the proliferation and survival of various immune cells, a function that is distinct from its toxicological effects. This modulatory activity is central to its adjuvant properties, shaping the magnitude and quality of the adaptive immune response.

Muramyl dipeptides have been shown to stimulate the proliferation and differentiation of lymphocytes. nih.gov For instance, in combination with cytokines like Interleukin-2 (IL-2) or Interleukin-4 (IL-4), MDP can synergistically enhance the differentiation and proliferation of B cells, which are responsible for antibody production. mdpi.com This effect on B cells is a key component of the adjuvant activity of MDP, leading to a stronger antibody response to co-administered antigens. frontiersin.org

Furthermore, the NOD2 signaling pathway activated by MDP is involved in modulating cellular processes such as cell growth, proliferation, and survival in various cell types. uzh.chnih.gov This is mediated, in part, through the activation of MAPK signaling pathways. nih.gov In macrophages, the interaction between NOD2 and the Notch1 signaling pathway can promote cell survival and reduce apoptosis induced by pro-inflammatory signals like TNF-α and IFN-γ. mdpi.com This enhanced survival of antigen-presenting cells can contribute to a more sustained and effective immune response. It is important to note that some analogs of MDP have been investigated for their anti-proliferative activity against cancer cells, though this is often an indirect effect of immune system activation rather than a direct cytotoxic effect on the cancer cells themselves. nih.govresearchgate.net

Adjuvant Properties and Applications in Experimental Immunization Models

Enhancement of Antigen-Specific Immune Responses in Animal Models (Non-Clinical)

B30-MDP has been shown to effectively boost antigen-specific immune responses in a variety of animal models. nih.govnih.gov This enhancement is characterized by a more robust and sustained immune reaction to a co-administered antigen.

A primary indicator of an adjuvant's efficacy is its ability to increase the production of antigen-specific antibodies. B30-MDP has consistently demonstrated this capacity in experimental models.

Influenza Vaccine: In a notable study, the inclusion of B30-MDP as an adjuvant in an influenza vaccine containing hemagglutinin and neuraminidase resulted in a 16-fold stronger antibody production compared to the vaccine administered without the muramyl peptide. frontiersin.orgnih.gov

Hepatitis B Vaccine: When mice were immunized with recombinant hepatitis B surface antigen (rHBsAg) alongside B30-MDP, the resulting antibody titers were higher than those observed in mice immunized with a commercially available alum-adsorbed rHBsAg vaccine. sci-hub.ru

Malaria Vaccine: In rabbits immunized with the Plasmodium falciparum major merozoite surface protein (gp195), adjuvant formulations containing B30-MDP induced high antibody titers, comparable to those achieved with Freund's Complete Adjuvant (FCA), a potent but more toxic adjuvant. asm.org

Table 1: Effect of B30-MDP on Antibody Response in Animal Models

| Antigen | Animal Model | Outcome with B30-MDP Adjuvant | Reference |

|---|---|---|---|

| Influenza Hemagglutinin & Neuraminidase | - | 16-fold increase in antibody production | frontiersin.orgnih.gov |

| Recombinant Hepatitis B surface antigen (rHBsAg) | Mice | Higher antibody titers than alum-adsorbed vaccine | sci-hub.ru |

| Plasmodium falciparum gp195 | Rabbits | Antibody titers comparable to Freund's Complete Adjuvant | asm.org |

Beyond stimulating antibody production, B30-MDP also enhances the cellular arm of the immune system, particularly by promoting the activation of T-lymphocytes. This is crucial for immunity against intracellular pathogens and for anti-tumor responses.

In a study examining its effect on anti-tumor immunity, B30-MDP was used in a tumor vaccination protocol in mice with highly metastatic lymphoma cells. nih.gov The results indicated that B30-MDP augments specific tumor immunity by enhancing cytotoxicity mediated by T-lymphocytes. nih.gov Spleen cells from mice immunized with a mixture of irradiated tumor cells and B30-MDP showed almost two times higher cytotoxicity against the lymphoma cells compared to sensitization with irradiated tumor cells alone. nih.gov This increased specific lysis was shown to be T-cell dependent, as the effect was diminished when T-cells were removed from the spleen cell population. nih.gov

An essential characteristic of an effective vaccine is the ability to generate long-lasting immunological memory, ensuring a rapid and potent response upon subsequent encounters with the pathogen. Adjuvants play a critical role in this process. Muramyl dipeptides, including derivatives like B30-MDP, contribute to the formation of "trained immunity," which involves long-term epigenetic changes in innate immune cells, leading to an enhanced response to a secondary stimulus. frontiersin.org The incorporation of B30-MDP into virosomes for an influenza vaccine has been shown to lengthen antibody production for up to six months, suggesting the induction of a durable immune response. frontiersin.orgnih.gov Furthermore, studies on related muramyl dipeptides have shown they can improve memory function and increase the expression of markers associated with synaptic plasticity in mouse models of Alzheimer's disease, hinting at the broader biological impacts of these compounds. nih.gov

Delivery Systems for B 30-Muramyl Dipeptide Adjuvancy

The effectiveness of B30-MDP as an adjuvant can be significantly influenced by its formulation and delivery method. Encapsulation and emulsion strategies are employed to protect the compound, control its release, and enhance its delivery to immune cells.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as an effective delivery vehicle for adjuvants like B30-MDP. nih.govpnas.org Encapsulating B30-MDP within liposomes can improve its stability and facilitate its uptake by antigen-presenting cells.

Research has shown that liposomal formulations of B30-MDP can abrogate the dependency on certain cytokines, such as IFN-γ, for immunopotentiation. nih.gov This suggests that the liposomal delivery system can influence the immune pathways activated by the adjuvant. nih.gov In studies with a malaria vaccine antigen, B30-MDP delivered in liposomes was effective in inducing robust antibody responses. asm.orgnih.gov The development of these liposomal systems involves passive trapping of the molecule during vesicle formation or active loading in response to transmembrane ion gradients. liposomes.ca

Emulsions, particularly oil-in-water emulsions, are another common and effective delivery system for adjuvants. The Syntex Adjuvant Formulation (SAF) is a well-known example, which incorporates a muramyl dipeptide derivative into an oil-in-water emulsion. researchgate.net These formulations work by creating a depot effect at the injection site, allowing for the slow release of the antigen and adjuvant, and by promoting the recruitment of immune cells. Squalene, a natural organic compound, is often used as the oil component in these emulsions. mdpi.com The formulation of B30-MDP in such emulsions has been a subject of research to develop stable and effective vaccine adjuvants. nih.govcolab.ws

Nanoparticle Delivery Systems

Research has demonstrated the successful incorporation of B 30-MDP into liposomal vaccine formulations. For instance, the inclusion of B 30-MDP in a liposomal influenza vaccine, containing hemagglutinin and neuraminidase, resulted in a 16-fold increase in antibody production compared to the vaccine without the adjuvant. frontiersin.orgnih.gov The use of virosomes, which are reconstituted virus envelopes, as a carrier for B 30-MDP has been shown to prolong antibody production for up to six months. frontiersin.orgnih.gov

A clinically approved example of a liposomal formulation containing a lipophilic derivative of MDP, muramyl tripeptide phosphatidylethanolamine (B1630911) (MTP-PE), is Mepact® (mifamurtide). nih.goveuropa.eu This formulation consists of multilamellar vesicles smaller than 100 nm and is specifically designed to target macrophages. nih.goveuropa.eu The synthetic lipids used in Mepact®, dioleoyl-phosphatidylserine (DOPS) and 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), are present in a 3:7 molar ratio. nih.gov While not B 30-MDP, the success of this formulation underscores the potential of liposomal delivery for muramyl peptides.

Studies have also utilized liposomes as a vehicle for co-delivering B 30-MDP with other immunomodulators. In one experimental model, rabbits were immunized with the Plasmodium falciparum major merozoite surface protein (gp195) formulated with B 30-MDP and a synthetic equivalent of monophosphoryl lipid A (LA-15-PH) in liposomes. This combination induced high antibody titers to gp195, comparable to those achieved with Freund's complete adjuvant (FCA), and significantly higher than with aluminum hydroxide (B78521) alone. nih.gov

The table below summarizes key findings related to nanoparticle delivery of muramyl peptides.

| Delivery System | Muramyl Peptide | Antigen/Application | Key Findings | Reference(s) |

| Liposomes | B 30-MDP | Influenza (hemagglutinin, neuraminidase) | 16-fold stronger antibody production compared to vaccine without B 30-MDP. | frontiersin.orgnih.gov |

| Virosomes | B 30-MDP | Influenza | Prolonged antibody production up to 6 months. | frontiersin.orgnih.gov |

| Liposomes | B 30-MDP & LA-15-PH | Plasmodium falciparum gp195 | Induced high antibody titers comparable to FCA and superior to aluminum hydroxide. | nih.gov |

| Liposomes | MTP-PE (MDP derivative) | Osteosarcoma (Mepact®) | Effective targeting of macrophages; approved for clinical use. | nih.goveuropa.eu |

| Trimethyl chitosan (B1678972) (TMC) nanoparticles | MDP | Mycobacterium tuberculosis Ag85A DNA | Induced clear polarization towards a Th1 response and enhanced T-cell mediated responses. | researchgate.net |

Microencapsulation Techniques

Microencapsulation offers another effective method for the controlled delivery of this compound and its analogs, thereby enhancing their adjuvant effects. This technique involves enclosing the immunomodulator within a polymeric matrix, typically forming microparticles in the micrometer size range. These particles can be phagocytosed by APCs, leading to efficient intracellular delivery of the adjuvant. researchgate.net

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for microencapsulation. nih.govgoogle.com A patented method describes the microencapsulation of muramyl dipeptide (MDP) in PLGA microspheres. google.com In one example, PLGA with a 65:35 lactide-to-glycolide ratio was used to create microspheres with a 0.8% (w/w) loading of MDP. These microspheres demonstrated a continuous release of MDP. google.com The release of the encapsulated agent can be modulated by altering the polymer's molecular weight and the lactide-to-glycolide ratio. google.com

The co-encapsulation of antigens with MDP derivatives within the same microparticle is a promising strategy for potent vaccine formulations. Research has explored the potential of PLGA microparticles to co-deliver antigens and NOD agonists like MDP to activate monocytes. researchgate.net One study aimed to explore the adjuvant effect of NOD receptor agonists, including MDP, encapsulated in PLGA microparticles. The prepared microparticles were of a phagocytosable size (<10 µm) and were shown to activate a human monocytic cell line in a dose-dependent manner, suggesting their potential as vaccine carriers. researchgate.net

The table below outlines research findings on the microencapsulation of muramyl peptides.

| Microencapsulation Technique/Polymer | Muramyl Peptide | Key Characteristics/Findings | Reference(s) |

| w/o/w emulsion/solvent evaporation with PLGA | MDP | Phagocytosable size (<10 µm), low endotoxin (B1171834) content, dose-dependent activation of human monocytic cells. | researchgate.net |

| PLGA (65:35 lactide:glycolide) | MDP | 0.8% (w/w) loading, demonstrated continuous release. | google.com |

Combinatorial Adjuvant Formulations with this compound

The adjuvant activity of this compound can be significantly amplified when used in combination with other immunostimulatory molecules. These combinatorial approaches leverage synergistic interactions to elicit a more robust and tailored immune response than can be achieved with a single adjuvant.

Synergistic Effects with Pattern Recognition Receptor Agonists (e.g., TLR Agonists)

This compound and its parent compound, MDP, are agonists for the intracellular pattern recognition receptor (PRR) NOD2. nih.gov Toll-like receptors (TLRs) are another class of PRRs that recognize distinct pathogen-associated molecular patterns (PAMPs). The simultaneous or sequential activation of NOD2 and TLR pathways can lead to synergistic enhancement of immune responses. nih.govasm.orgasm.orgplos.org

Numerous studies have demonstrated a powerful synergy between MDP and various TLR agonists:

TLR2 Agonists: The combination of MDP and Lipoteichoic acid (LTA), a TLR2 agonist, has been shown to synergistically induce the secretion of neutrophil-oriented chemokines by bovine mammary epithelial cells. asm.org This combination also elicited a more intense and prolonged influx of neutrophils in vivo compared to either stimulus alone. asm.org

TLR4 Agonists: A marked synergistic effect is observed when MDP is combined with Lipopolysaccharide (LPS) or its less toxic derivative, Monophosphoryl lipid A (MPLA), both TLR4 agonists. asm.orgplos.org This combination leads to a significant increase in the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in human monocytic cells. asm.orgresearchgate.net In a vaccine formulation using ovalbumin adsorbed to alum, the combination of MDP and MPLA resulted in the strongest phagocytic uptake by bone marrow-derived dendritic cells and enhanced NF-κB/AP-1 activation compared to formulations with either agonist alone. plos.org

TLR3 and TLR9 Agonists: In human dendritic cells, MDP in combination with the TLR3 agonist poly(I:C) or the TLR9 agonist CpG DNA synergistically induced the production of IL-12. nih.gov This DC-derived IL-12, in turn, promoted T cells to produce Interferon-gamma (IFN-γ), indicating a strong polarization towards a Th1-type immune response. nih.gov

This synergy between NOD2 and TLR agonists provides a rational basis for designing potent adjuvant combinations for vaccines. For example, a single-dose intramuscular vaccine comprised of polymeric PLGA nanoparticles encapsulating a viral antigen was adjuvanted with both a muramyl dipeptide analog (a NOD2 agonist) and a synthetic MPLA analog (a TLR4 agonist). frontiersin.org

The table below summarizes the synergistic effects of MDP with TLR agonists.

| NOD2 Agonist | TLR Agonist | Cell Type/Model | Synergistic Effects | Reference(s) |

| MDP | LTA (TLR2) | Bovine Mammary Epithelial Cells | Enhanced secretion of neutrophil-oriented chemokines. | asm.org |

| MDP | LPS (TLR4) | Human Monocytic Cells (THP-1) | Marked induction of IL-8, IL-6, and IL-1β secretion. | asm.org |

| MDP | Lipid A (TLR4) | Human Dendritic Cells | Synergistic induction of IL-12 and IFN-γ production. | nih.gov |

| MDP | Poly(I:C) (TLR3) | Human Dendritic Cells | Synergistic induction of IL-12 production. | nih.gov |

| MDP | CpG DNA (TLR9) | Human Dendritic Cells | Synergistic induction of IL-12 production. | nih.gov |

| MDP | MPLA (TLR4) | Alum-based vaccine formulation | Enhanced phagocytosis by dendritic cells and NF-κB/AP-1 activation. | plos.org |

Combined Adjuvancy with Conventional Adjuvants (e.g., Alum, Saponins)

Combining this compound with conventional adjuvants like aluminum salts (alum) or saponins (B1172615) is another strategy to modulate and enhance vaccine-induced immunity. These combinations can balance the immune response and potentially achieve greater efficacy than either component used alone.

Combination with Alum: Aluminum hydroxide (alum) is a widely used adjuvant that primarily promotes a Th2-biased immune response. westminster.ac.uk Studies have shown that B 30-MDP can elicit a stronger immune response compared to alum in certain contexts. For instance, when mice were immunized intraperitoneally with recombinant hepatitis B surface antigen (rHBsAg) together with B 30-MDP, the resulting antibody titers were higher than those in mice immunized with alum-adsorbed rHBsAg. nih.govsci-hub.ru

The combination of MDP with alum has been shown to modulate the immune response. In a study using Helicobacter pylori urease as the antigen, the combination of alum and MDP resulted in higher antigen-specific recall responses in splenocyte cultures, which was associated with elevated release of the Th1-type cytokines IFN-γ and IL-2, compared to an alum-Quil-A (a saponin) combination. westminster.ac.uk This suggests that the addition of MDP can shift the alum-induced Th2 response towards a more balanced or Th1-dominant profile. westminster.ac.uk Furthermore, when an alum-adsorbed rHBsAg vaccine was mixed with B 30-MDP, it enhanced the antibody response to the vaccine. sci-hub.ru

Combination with Saponins: Saponins, such as Quil-A, are potent adjuvants known for their ability to induce both humoral and cell-mediated immunity, including cytotoxic T-lymphocyte (CTL) responses. westminster.ac.ukzju.edu.cn While direct studies combining B 30-MDP with saponins are limited, the existing research on their individual and comparative effects provides a basis for such combinations. For example, in a study comparing various adjuvants, saponin (B1150181) was found to be an outstandingly effective adjuvant for both primary and secondary responses to sheep red blood cells, a cellular antigen. unav.edu Given that MDP and its derivatives are known to stimulate Th1 responses, combining them with potent saponins could lead to robust and broad-based immunity.

The table below details findings from studies combining muramyl peptides with conventional adjuvants.

| Muramyl Peptide | Conventional Adjuvant | Antigen | Key Findings | Reference(s) |

| B 30-MDP | Alum (comparison) | Recombinant Hepatitis B surface antigen (rHBsAg) | Intraperitoneal immunization with B 30-MDP induced higher antibody titers than alum-adsorbed antigen. | nih.govsci-hub.ru |

| MDP | Alum | Helicobacter pylori urease | Combination afforded higher antigen-specific recall responses and elevated IFN-γ and IL-2 release compared to Alum-Quil A. | westminster.ac.uk |

| B 30-MDP | Alum | Recombinant Hepatitis B surface antigen (rHBsAg) | B 30-MDP enhanced the antibody response of the alum-adsorbed vaccine. | sci-hub.ru |

Structure Activity Relationships Sar of B 30 Muramyl Dipeptide and Its Analogues

Impact of Muramic Acid Moiety Modifications on Immunological Activity

Modifications to the N-acetylmuramic acid (MurNAc) moiety of muramyl dipeptides are pivotal in modulating their immunological profiles. The core MurNAc structure is recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor of the innate immune system. nih.govwikipedia.org

Acylation at the 6-position of the carbohydrate with various fatty acids has been shown to enhance antitumor and anti-HIV-1 activity. nih.gov In the case of B 30-MDP, the attachment of a long, synthetic fatty acid chain (2-tetradecylhexadecanoic acid) at this position results in a compound with potent antitumor immunity. nih.gov This lipophilic modification is thought to improve the molecule's interaction with cell membranes, thereby enhancing its delivery and retention within immune cells and potentiating its immunostimulatory effects. ontosight.ai

Furthermore, while the N-acetyl group on the muramic acid is a conserved feature, studies on related compounds have shown that alterations can impact activity. For instance, the replacement of the N-acetyl group with an N-glycolyl group has been associated with a slight reduction in human NOD2 stimulatory capabilities. nih.gov

Influence of the Diaminopimelic Acid Linkage on NOD2 Binding and Signaling

While B 30-Muramyl dipeptide itself contains an L-alanyl-D-isoglutamine dipeptide, the broader family of peptidoglycan-derived immunomodulators includes variations such as those containing diaminopimelic acid (DAP). The nature of the amino acid at the second position of the peptide chain is crucial for specificity towards different NOD-like receptors. NOD2 primarily recognizes the muramyl dipeptide structure found in both Gram-positive and Gram-negative bacteria. nih.gov In contrast, NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a peptidoglycan fragment predominantly found in Gram-negative bacteria. nih.gov

Suppression of NOD2 expression specifically inhibits the synergistic interleukin-8 secretion induced by MDP in combination with TLR agonists, confirming the specific role of NOD2 in mediating MDP's effects. frontiersin.org This highlights the specific recognition of the MurNAc-dipeptide structure by NOD2, and structural variations in this region can shift the binding affinity and signaling outcomes.

Role of the Peptidic Side Chain Variations on Immunomodulation

The dipeptide side chain of L-alanyl-D-isoglutamine is a critical pharmacophore for the immunological activity of MDP and its analogues. nih.gov

L-Alanine Substitutions

The L-alanine residue at the first position of the dipeptide can tolerate some modifications without a complete loss of activity. Research has shown that L-alanine can be substituted with other L-amino acids like L-valine or L-serine with comparable NOD2 activity being retained. nih.gov However, replacement with amino acids such as L-threonine, glycine, N-methyl L-alanine, or L-proline leads to reduced NOD2 activity. nih.gov A critical stereochemical requirement is the L-configuration of this first amino acid; analogues with a D-amino acid at this position are reported to be completely inactive. nih.gov

D-Isoglutamine Modifications

The D-isoglutamine at the second position is also crucial for biological activity. The D-glutamic acid functionality is important, while the α-amide is not essential for activity. nih.gov Replacement of D-isoglutamine with D-glutamic acid, D-glutamine, or D-isoasparagine results in a reduced priming effect, and analogues with L-glutamic acid, L-glutamine, or L-isoglutamine are inactive. nih.gov Interestingly, esterification of the carboxylic acid on the D-glutamic acid residue can lead to potent NOD2 agonists. nih.gov Some studies have found that MDP derivatives with an ester moiety are more potent than the parent MDP or analogues with an amide moiety. nih.gov

Stereochemical Determinants of Biological Activity

The stereochemistry of both the sugar and the peptide components of muramyl dipeptides is a strict determinant of their biological activity. NOD2 activation occurs in a stereospecific manner. Current time information in Upper Miramichi, CA. The natural L,D-configuration of the dipeptide (L-Ala-D-isoGln) is essential for potent NOD2 stimulation. Synthetic analogues with unnatural stereoisomers, such as MDP(L,L) and MDP(D,D), fail to activate NOD2. This stereoselectivity is not due to differences in cellular uptake but is a specific requirement for receptor activation.

Influence of Lipophilic Chain Length and Attachment Points on Activity

The introduction of lipophilic chains, as seen in B 30-MDP, is a key strategy to enhance the immunomodulatory properties of muramyl dipeptides. The length and point of attachment of these lipophilic moieties significantly influence their activity.

In a series of lipophilic MDP analogues with modifications at the D-isoglutamine residue, it was observed that NOD2 activity increased with the length of the alkyl ester chain, with a C12 alkyl chain showing the highest activity. A further increase in chain length led to a decrease in activity. This suggests an optimal lipophilicity for effective interaction with the NOD2 signaling pathway.

For 6-O-acyl derivatives, such as B 30-MDP, the long fatty acid chain enhances the molecule's ability to anchor in cellular membranes, which can lead to prolonged and enhanced immunostimulatory signals. nih.gov The increased lipophilicity of B 30-MDP is associated with stronger antitumor immunity compared to the parent MDP. nih.gov However, excessive lipophilicity can also be detrimental. For instance, some highly lipophilic benzyl (B1604629) esters did not show increased activity compared to their parent compounds.

Table 1: Impact of L-Alanine Substitutions on NOD2 Activity

| Substitution at L-Alanine | Relative NOD2 Activity | Reference |

| L-Valine | Comparable to MDP | nih.gov |

| L-Serine | Comparable to MDP | nih.gov |

| L-Threonine | Reduced | nih.gov |

| Glycine | Reduced | nih.gov |

| N-Methyl L-Alanine | Reduced | nih.gov |

| L-Proline | Reduced | nih.gov |

| D-Alanine | Inactive | nih.gov |

Table 2: Influence of Lipophilic Chain Length at D-Isoglutamine on NOD2 Activity

| Modification at D-Isoglutamine | Lipophilic Chain Length | Relative NOD2 Activity | Reference |

| Alkyl Ester | C12 | Highest | |

| Alkyl Ester | > C12 | Decreased |

Computational Modeling and In Silico Approaches for SAR Elucidation

Computational modeling and in silico approaches are indispensable tools for elucidating the complex structure-activity relationships (SAR) of this compound (B 30-MDP) and its analogues. These methods provide profound insights into the molecular interactions governing their biological activity, primarily their agonistic effects on the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. By simulating interactions at an atomic level, these computational techniques guide the rational design of novel, more potent, and selective immunomodulators. The primary in silico methods employed in the study of muramyl dipeptide (MDP) analogues include pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For MDP analogues, this involves defining the spatial orientation of hydrogen bond donors, acceptors, hydrophobic regions, and charged groups necessary for potent NOD2 activation.

Early studies focused on comparing the conformational landscapes of active and inactive MDP analogues to derive a 3D pharmacophore model. acs.org By systematically searching the conformational space of N-acetylmuramyl-L-Ala-D-isoGln (MDP) and its inactive diastereomers (e.g., MDP-L-Ala-L-iGln), researchers identified a set of conformations unique to the active compounds. acs.org This approach helps to filter out irrelevant conformations and pinpoint the likely bioactive conformation. The resulting pharmacophore model can then be used as a template for designing new molecules or for virtual screening of compound libraries to find novel scaffolds that match the required 3D arrangement of features. researchgate.netmdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For B 30-MDP and its analogues, docking studies are crucial for understanding their binding mechanism within the leucine-rich repeat (LRR) domain of the NOD2 receptor. researchgate.netnih.gov Although a crystal structure of NOD2 in complex with MDP is not yet available, homology models and crystal structures of the LRR domain have been used to simulate these interactions. researchgate.netnih.gov

Docking experiments have successfully discriminated between active and inactive analogues of MDP, suggesting that the models of the binding site are representative of the actual receptor. acs.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the NOD2 binding pocket. researchgate.netacs.org For instance, induced-fit docking models show that MDP makes critical contacts with amino acid residues that are known to be essential for receptor activation. researchgate.net

Fragment analysis through docking has also been employed to understand the contribution of different parts of the MDP molecule to the binding affinity. Studies have shown that both the carbohydrate moiety (N-acetylmuramic acid) and the dipeptide portion contribute significantly to the binding interaction with the LRR domain. nih.govacs.org

| Compound | Binding Site | Key Interacting Residues (Predicted) | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Muramyl Dipeptide (MDP) | Leucine-Rich Repeat (LRR) Domain | Residues critical for receptor activation | -6.2 (Pose 1), -5.6 (Pose 2) | researchgate.netnih.gov |

| Desmuramyl MDP (dMDP) Analogues | Leucine-Rich Repeat (LRR) Domain | Variable based on analogue structure | Docking results showed enrichment of active derivatives | researchgate.net |

| Active MDP Derivatives | Leucine-Rich Repeat (LRR) Domain | Aligned with bound MDP | Higher enrichment in models compared to inactive derivatives | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For MDP analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These techniques can explain how steric and electrostatic fields of a molecule influence its biological potency. nih.gov

For example, Topomer CoMFA, a 3D-QSAR tool, has been used to create models for predicting the biological activity of compounds, including conjugates of muramyl dipeptide with other scaffolds like acridones. scirp.orgoalib.com Such models generate 3D contour maps that highlight regions where modifications to the molecular structure could enhance or diminish activity. These maps provide a visual guide for medicinal chemists, indicating where bulky groups might be favorable (steric maps) or where positive or negative electrostatic potential is preferred (electrostatic maps). scirp.org The predictive power of these models is assessed by statistical metrics such as the cross-validated coefficient (q²) and the conventional coefficient (r²). scirp.orgoalib.com

These computational approaches—pharmacophore modeling, molecular docking, and QSAR—form a powerful, integrated strategy. A pharmacophore model can guide the initial design or selection of compounds, which are then docked into the receptor to refine their binding poses and predict affinity. Finally, QSAR models can be developed from the docking results and experimental data to create a robust predictive tool for designing the next generation of B 30-MDP analogues with optimized immunomodulatory properties.

Advanced Methodologies for Characterizing B 30 Muramyl Dipeptide Activity

Reporter Gene Assays for NF-κB and MAPK Activation

Reporter gene assays are a cornerstone for quantifying the activation of specific signaling pathways. In the context of B 30-Muramyl dipeptide, these assays are pivotal for measuring the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are downstream of NOD2 engagement. nih.govnih.gov

Typically, these assays involve transfecting host cells, such as Human Embryonic Kidney 293 (HEK293) cells, which have low endogenous NOD2 expression, with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. nih.govnih.gov Upon stimulation with this compound, activated NF-κB binds to the promoter, driving the expression of the reporter gene. The resulting signal, often luminescence, is proportional to the level of NF-κB activation. nih.govresearchgate.net

Studies have demonstrated that this compound induces a dose-dependent activation of NF-κB. nih.gov Furthermore, these assays have been instrumental in comparing the potency of different MDP analogues, such as N-glycolyl MDP, which has been shown to be more potent than N-acetyl MDP in activating NF-κB. nih.gov These assays can also be used to study the function of different NOD2 domains and the impact of mutations on signaling. embopress.org For instance, certain mutations in the NOD2 gene, associated with Crohn's disease, lead to a defective response to MDP as measured by NF-κB reporter assays. researchgate.net

| Cell Line | Transfection Plasmids | Stimulant | Key Finding | Reference |

| HEK293 | NOD2 expression vector, NF-κB-luciferase reporter | Muramyl dipeptide (MDP) | MDP induces dose-dependent NF-κB activation. | nih.gov |

| HEK293T | NOD2 expression vector, NF-κB-luciferase reporter | N-glycolyl MDP vs. N-acetyl MDP | N-glycolyl MDP is a more potent activator of NF-κB. | nih.gov |

| HEK293T | Wild-type or mutant NOD2, NF-κB-luciferase reporter | Peptidoglycan (PGN) | Crohn's disease-associated NOD2 mutations abrogate PGN detection. | researchgate.net |

Flow Cytometry for Immune Cell Phenotyping and Activation Marker Expression

Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous immune cell populations. It allows for the identification and quantification of specific cell subsets and the assessment of their activation state through the detection of cell surface and intracellular markers.

Following stimulation with this compound, flow cytometry has been used to characterize the phenotypic changes in various immune cells, particularly monocytes. For example, treatment of human peripheral blood mononuclear cells (PBMCs) with MDP leads to a significant upregulation of the activation markers CD86 and HLA-DR on CD14+ monocytes. frontiersin.org Concurrently, a decrease in the M2-macrophage-associated marker CD163 is observed, suggesting a skewing towards a pro-inflammatory monocyte phenotype. frontiersin.org

This technique has also been applied in in vivo studies. In a mouse model of Alzheimer's disease, peripheral administration of MDP was shown to convert Ly6Chigh monocytes into Ly6Clow monocytes. nih.gov Furthermore, in a leukemia model, MDP treatment in combination with an anti-tumor antibody modulated the phenotype of monocytes and macrophages in the spleen, as determined by the expression of M1 and M2-related markers. frontiersin.org

| Cell Type | Markers Analyzed | Key Finding | Reference |

| Human Monocytes (CD14+) | CD86, HLA-DR, CD163 | Increased expression of CD86 and HLA-DR; decreased CD163, indicating a pro-inflammatory phenotype. | frontiersin.org |

| Mouse Monocytes | Ly6C | Peripheral MDP administration converts Ly6Chigh to Ly6Clow monocytes. | nih.gov |

| Mouse Splenic Monocytes/Macrophages | M1 (iNOS) and M2 (EGR2) markers | MDP treatment can shift the phenotype of monocytes and macrophages in vivo. | frontiersin.org |

Cytokine and Chemokine Profiling via Multiplex Immunoassays

This compound stimulation of immune cells triggers the production and secretion of a wide array of cytokines and chemokines. Multiplex immunoassays, such as cytometric bead arrays (CBA) or Luminex-based assays, enable the simultaneous measurement of multiple analytes in a small sample volume. scispace.comlshtm.ac.uk

Upon activation with MDP, human monocytes have been shown to produce robust levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgnih.gov In co-culture systems of human bronchial epithelial cells and basophils, MDP stimulation enhanced the release of Interleukin-6 (IL-6) and the chemokine CXCL8. nih.gov However, the response to MDP can be influenced by the biological matrix. While MDP stimulates cytokine production in isolated mononuclear cells, it does not induce TNF-α, IL-1β, or IL-6 in a whole-blood assay, though it retains synergistic effects with other stimuli like lipopolysaccharide (LPS). nih.gov

Multiplex assays have also been crucial in demonstrating the negative regulatory role of NOD2 activation. Pre-stimulation with MDP can lead to reduced production of IL-12p40, IL-12p70, IL-6, and TNF upon subsequent challenge with various Toll-like receptor (TLR) ligands. nih.gov Furthermore, a negative correlation between circulating MDP levels and the anti-inflammatory cytokine IL-10 has been observed in frail elderly individuals, suggesting a role for MDP in age-related immune activation. bowdish.ca

| Cell/System | Cytokines/Chemokines Measured | Key Finding | Reference |

| Human Monocytes | TNF-α | Robust production of TNF-α upon MDP stimulation. | frontiersin.orgnih.gov |

| Human Bronchial Epithelial Cells & Basophils Co-culture | IL-6, CXCL8 | Enhanced release of IL-6 and CXCL8 after MDP treatment. | nih.gov |

| Mouse Colonic Lamina Propria Cells | IL-12p40, IL-12p70, IL-6, TNF | MDP pre-treatment suppresses cytokine production upon subsequent TLR ligand stimulation. | nih.gov |

| Human Plasma (Frail Elderly) | IL-10 | A significant negative correlation was found between circulating MDP and IL-10 levels. | bowdish.ca |

Confocal and Live-Cell Microscopy for Intracellular Localization Studies

Confocal microscopy provides high-resolution optical imaging, enabling the visualization of the subcellular localization of molecules. Live-cell imaging, a specialized form of confocal microscopy, allows for the dynamic tracking of these molecules in real-time within living cells. nih.govnih.gov

While specific studies detailing the use of these techniques for tracking fluorescently labeled this compound are not prevalent in the provided search results, the principles of these methodologies are fundamental to understanding its mechanism of action. This compound must be internalized by the cell to reach its cytosolic receptor, NOD2. aai.org Confocal microscopy can be employed to visualize the uptake and trafficking of fluorescently tagged MDP. This could involve co-localization studies with markers for endosomes and lysosomes to elucidate the endocytic pathways involved. researchgate.net

Live-cell imaging would be particularly powerful in observing the dynamics of NOD2 clustering and its recruitment to the site of bacterial entry or MDP localization. nih.gov Furthermore, these techniques can be used to visualize the downstream consequences of NOD2 activation, such as the translocation of NF-κB from the cytoplasm to the nucleus. researchgate.net For instance, immunostaining of the p65 subunit of NF-κB and subsequent confocal analysis can reveal its nuclear translocation upon microinjection of MDP into macrophages. researchgate.net